molecular formula C14H12N4O4 B14008747 Methyl 2-anilinodiazenyl-5-nitro-benzoate CAS No. 60042-01-5

Methyl 2-anilinodiazenyl-5-nitro-benzoate

Cat. No.: B14008747
CAS No.: 60042-01-5
M. Wt: 300.27 g/mol
InChI Key: BEEOCWFLRLJNLC-UHFFFAOYSA-N
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Description

Methyl 2-anilinodiazenyl-5-nitro-benzoate is an organic compound with the molecular formula C14H12N4O4 It is characterized by its aromatic structure, which includes an ester group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-anilinodiazenyl-5-nitro-benzoate typically involves the diazotization of aniline followed by coupling with methyl 5-nitro-2-aminobenzoate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-anilinodiazenyl-5-nitro-benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of more oxidized nitro derivatives.

    Reduction: Formation of 2-anilinodiazenyl-5-amino-benzoate.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-anilinodiazenyl-5-nitro-benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Methyl 2-anilinodiazenyl-5-nitro-benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 2-aminobenzoate

Comparison

Methyl 2-anilinodiazenyl-5-nitro-benzoate is unique due to the presence of both an anilinodiazenyl group and a nitro group on the aromatic ring

Properties

CAS No.

60042-01-5

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

methyl 2-(anilinodiazenyl)-5-nitrobenzoate

InChI

InChI=1S/C14H12N4O4/c1-22-14(19)12-9-11(18(20)21)7-8-13(12)16-17-15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)

InChI Key

BEEOCWFLRLJNLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC=CC=C2

Origin of Product

United States

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